molecular formula C14H14O2S B3052039 Benzenemethanol,2,2'-thiobis- CAS No. 38059-09-5

Benzenemethanol,2,2'-thiobis-

Cat. No.: B3052039
CAS No.: 38059-09-5
M. Wt: 246.33 g/mol
InChI Key: JTBORKYQQJPTIO-UHFFFAOYSA-N
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Description

Benzenemethanol,2,2’-thiobis- is an organic compound with the molecular formula C14H14O2S. It is also known by its IUPAC name, [2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]methanol. This compound features a benzene ring substituted with a hydroxymethyl group and a thiobis linkage, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol,2,2’-thiobis- typically involves the reaction of benzyl alcohol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Benzenemethanol,2,2’-thiobis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol,2,2’-thiobis- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The thiobis linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are commonly employed.

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzene derivatives.

Scientific Research Applications

Benzenemethanol,2,2’-thiobis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol,2,2’-thiobis- involves its interaction with specific molecular targets. The hydroxymethyl groups and the thiobis linkage play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, which are essential for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar in structure but lacks the thiobis linkage.

    Thiophenol: Contains the thiol group but lacks the hydroxymethyl substitution.

    Benzenemethanol: Similar but without the thiobis linkage.

Uniqueness

Benzenemethanol,2,2’-thiobis- is unique due to the presence of both hydroxymethyl groups and the thiobis linkage, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various applications.

Properties

IUPAC Name

[2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBORKYQQJPTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313124
Record name [Sulfanediyldi(2,1-phenylene)]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38059-09-5
Record name NSC266290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Sulfanediyldi(2,1-phenylene)]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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